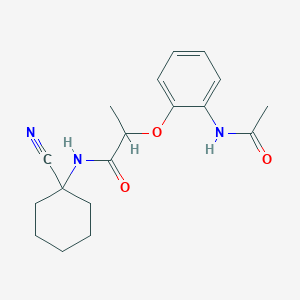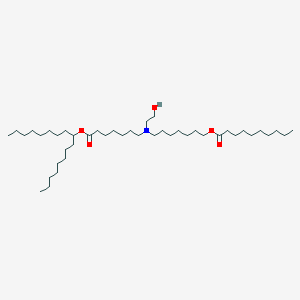![molecular formula C14H13N3O2 B13354337 2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile](/img/structure/B13354337.png)
2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile is a complex organic compound characterized by its unique spiro structure. This compound is part of a broader class of spiro compounds, which are known for their rigid and stable structures. The presence of both imidazolidine and naphthalene moieties in its structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile typically involves the reaction of naphthalene derivatives with imidazolidine precursors under controlled conditions. One common method involves the use of oxalyl chloride as a reagent to facilitate the formation of the spiro structure . The reaction is usually carried out in an anhydrous solvent such as toluene, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives. Substitution reactions can result in the formation of various substituted imidazolidine-naphthalene compounds.
Aplicaciones Científicas De Investigación
2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of advanced materials and polymers due to its rigid structure.
Mecanismo De Acción
The mechanism by which 2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. Its rigid spiro structure allows for high specificity in binding, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-[(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl]-D-alaninate
- Five-membered 2,3-dioxo heterocycles
Uniqueness
What sets 2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile apart from similar compounds is its unique spiro structure, which provides enhanced stability and rigidity. This makes it particularly useful in applications requiring high structural integrity and specificity.
Propiedades
Fórmula molecular |
C14H13N3O2 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetonitrile |
InChI |
InChI=1S/C14H13N3O2/c15-8-9-17-12(18)14(16-13(17)19)7-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7,9H2,(H,16,19) |
Clave InChI |
NYJBQUSLKXEWSL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C3(C1)C(=O)N(C(=O)N3)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]-](/img/structure/B13354260.png)




![4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13354277.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B13354293.png)


![6-Cyclohexyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354314.png)
![6-(2,4-Dimethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354325.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354332.png)

